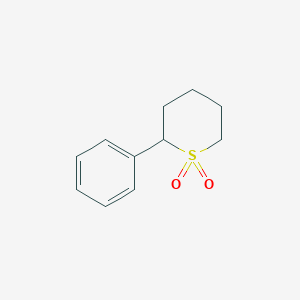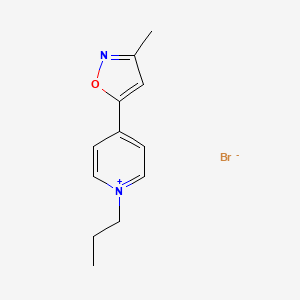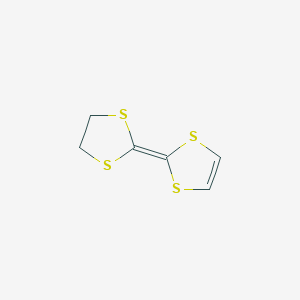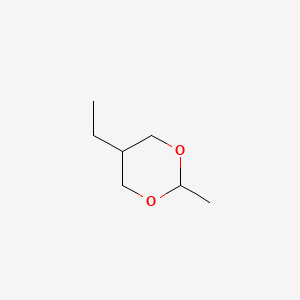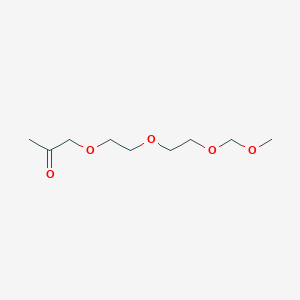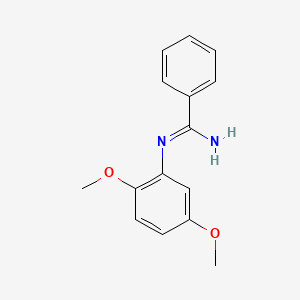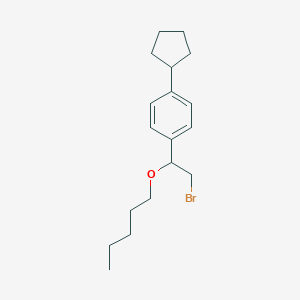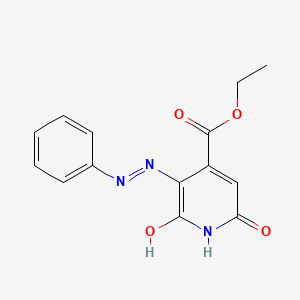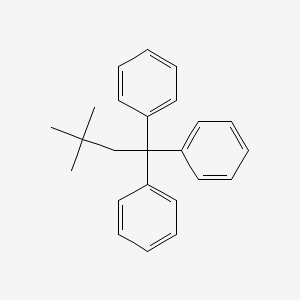
Benzene, 1,1',1''-(3,3-dimethylbutylidyne)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-: is an organic compound with the molecular formula C24H26 . This compound is characterized by a central 3,3-dimethylbutylidyne group bonded to three benzene rings. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylbutylidyne chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated benzene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While not directly used as a drug, derivatives of this compound may have potential applications in medicinal chemistry. Researchers may explore its derivatives for pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- involves its interaction with molecular targets through its aromatic rings. The benzene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1,3-dimethyl-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Comparison:
- Benzene, 1,3-dimethyl- has two methyl groups attached to the benzene ring, making it less bulky compared to Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-.
- Benzene, 1,3-bis(1,1-dimethylethyl)- has two tert-butyl groups, which provide steric hindrance similar to the 3,3-dimethylbutylidyne group.
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- has a tert-butyl group and two methyl groups, offering a different steric and electronic environment.
Uniqueness: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is unique due to its three benzene rings connected by a central 3,3-dimethylbutylidyne group. This structure provides distinct steric and electronic properties, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
24523-61-3 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(3,3-dimethyl-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 |
Clé InChI |
PVTUEQUWPZQHNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


